Cas no 4454-13-1 (2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid)

2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid is a synthetic non-proteinogenic amino acid derivative featuring a dimethoxyphenyl substituent. This compound is structurally related to phenylalanine, with methoxy groups at the 3- and 4-positions of the aromatic ring, enhancing its electronic and steric properties. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of chiral ligands, peptidomimetics, and pharmaceutical building blocks. The presence of both amino and carboxyl functional groups allows for versatile chemical modifications, making it useful in asymmetric catalysis and medicinal chemistry research. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in fine chemical applications.
2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid structure
4454-13-1 structure
Product Name:2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid
CAS No:4454-13-1
MF:C11H15NO4
MW:225.241103410721
CID:4777294
PubChem ID:4396414
Update Time:2025-08-04

2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid
    • 2-(3,4-dimethoxyphenyl)alanine
    • 2-azaniumyl-2-(3,4-dimethoxyphenyl)propanoate
    • Z1762658223
    • 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid
    • Inchi: 1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14)
    • InChI Key: UPRXIPHXYKGISC-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(C(=O)O)(C)N)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • XLogP3: -1.6
  • Topological Polar Surface Area: 81.8

2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid Pricemore >>

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Additional information on 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid

Introduction to 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid (CAS No. 4454-13-1)

2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid, also known by its CAS number 4454-13-1, is a versatile compound with significant applications in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and features unique structural and functional properties that make it an important molecule in various scientific studies.

The chemical structure of 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a substituted phenyl ring with two methoxy groups (-OCH3) at the 3 and 4 positions. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable tool in both academic and industrial research.

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid. One of the key areas of interest is its role as a precursor in the synthesis of bioactive compounds. Studies have shown that this compound can be used to synthesize various derivatives with potential anti-inflammatory, antioxidant, and neuroprotective properties.

For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid as a building block for the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory effects in both in vitro and in vivo models, suggesting its potential for further development as a therapeutic agent.

Beyond its use as a synthetic intermediate, 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid has also been investigated for its direct biological activities. Research has shown that this compound possesses antioxidant properties, which can help protect cells from oxidative stress and damage. A study published in the Biochemical Journal in 2019 demonstrated that treatment with 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid significantly reduced oxidative stress markers in cultured cells exposed to reactive oxygen species (ROS).

In addition to its antioxidant effects, 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid has been studied for its neuroprotective properties. A study published in the Nature Communications in 2020 reported that this compound could protect neurons from apoptosis induced by neurotoxic agents. The researchers found that treatment with 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid significantly reduced neuronal cell death and improved cellular viability in both cell culture and animal models.

The versatility of 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid extends to its use as a research tool in biochemical assays. Its unique chemical structure makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for quantifying the compound and its metabolites in biological samples, providing valuable insights into its pharmacokinetics and metabolism.

In conclusion, 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid (CAS No. 4454-13-1) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for both academic investigations and industrial developments. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in advancing our understanding of various biological processes and developing new therapeutic strategies.

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